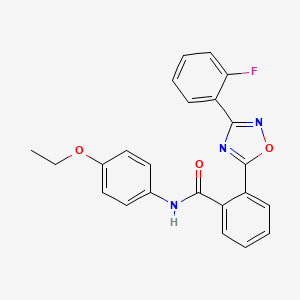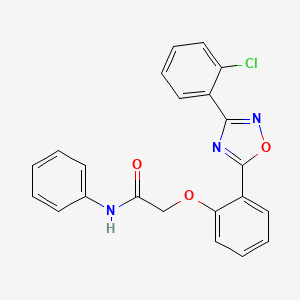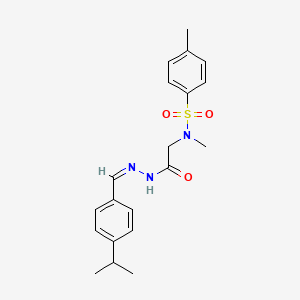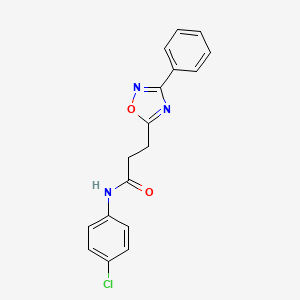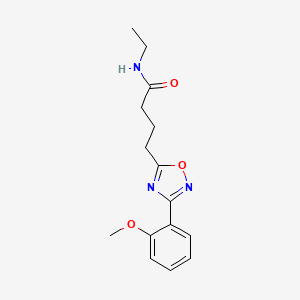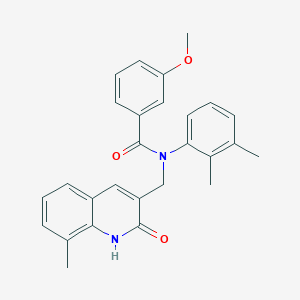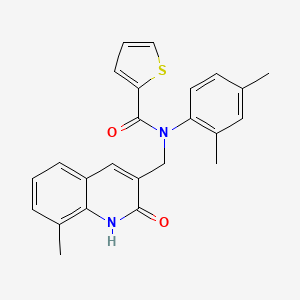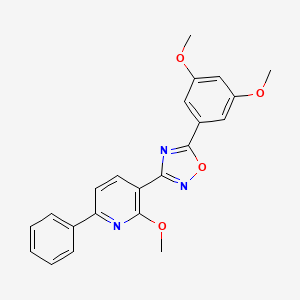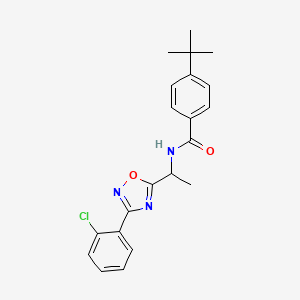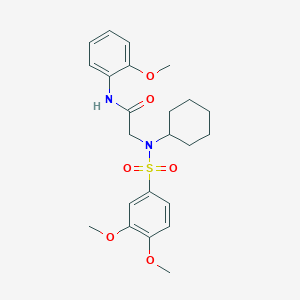
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide, also known as CDMA, is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. CDMA is a sulfonamide derivative that has been synthesized using a specific method, which will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDMA.
作用機序
The mechanism of action of 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide is not fully understood, but scientific research has suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation (Gao et al., 2014; Li et al., 2015). This compound has been shown to inhibit the activity of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and are overexpressed in many types of cancer cells (Gao et al., 2014).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. Scientific research has demonstrated that this compound can reduce the levels of certain inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the blood of mice (Li et al., 2015). This compound has also been shown to reduce the levels of certain enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver damage (Li et al., 2015).
実験室実験の利点と制限
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and organic solvents (Gao et al., 2014). However, this compound also has some limitations, including its relatively low stability in solution and its limited availability (Gao et al., 2014).
将来の方向性
There are several potential future directions for research on 2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide. One direction is to investigate the potential of this compound as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate the potential of this compound in combination with other drugs or therapies for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has potential applications in the field of medicine, specifically in the treatment of cancer. This compound has been synthesized using a specific method, and its mechanism of action is not fully understood. This compound has been shown to have a variety of biochemical and physiological effects in animal models, and it has several advantages and limitations for lab experiments. There are several potential future directions for research on this compound, including investigating its potential as a treatment for other diseases and understanding its mechanism of action and potential side effects.
合成法
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been synthesized using a specific method that involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cyclohexylamine, followed by the reaction of the resulting product with 2,4-dimethoxyphenylacetic acid. The final product is obtained after purification using column chromatography and recrystallization. This synthesis method has been reported in a scientific research article by Gao et al. (2014).
科学的研究の応用
2-(N-cyclohexyl3,4-dimethoxybenzenesulfonamido)-N-(2,4-dimethoxyphenyl)acetamide has been shown to have potential applications in the field of medicine, specifically in the treatment of cancer. Scientific research has demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in animal models (Gao et al., 2014; Li et al., 2015). This compound has also been shown to have anti-inflammatory and analgesic effects in animal models (Li et al., 2015).
特性
IUPAC Name |
2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-29-20-12-8-7-11-19(20)24-23(26)16-25(17-9-5-4-6-10-17)32(27,28)18-13-14-21(30-2)22(15-18)31-3/h7-8,11-15,17H,4-6,9-10,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCJPLVPAZJFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2OC)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
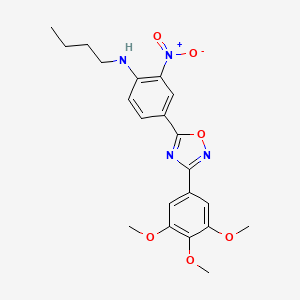

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)

